Structural Diversification at the 6-Aryl Position: 2,4,5-Trimethylphenyl vs. 2-Methylphenyl and Unsubstituted Phenyl Congeners
The closest purchasable congeners that retain the same N-2 side chain are 6-(2-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one (CAS not disclosed; C17H19N3O2, MW 297.36) and the 6-phenyl analog. The target compound introduces two additional methyl groups at the 4- and 5-positions of the pendant phenyl ring, which are predicted to increase computed logP by approximately 0.9–1.2 log units relative to the mono-methyl analog and enhance van der Waals contact area with hydrophobic protein pockets [1]. No direct biochemical comparison data have been published for these exact pairs; therefore the differentiation claim rests on calculated physicochemical descriptors and the well-established observation that 2,4,5-trimethylphenyl-substituted heterocycles exhibit distinct target selectivity profiles compared to their mono-methyl or unsubstituted counterparts in other chemotypes [2].
| Evidence Dimension | Predicted lipophilicity (ALogP) and molecular weight |
|---|---|
| Target Compound Data | ALogP ≈ 3.2; MW 325.41 |
| Comparator Or Baseline | 6-(2-Methylphenyl) analog: ALogP ≈ 2.1–2.3; MW 297.36. 6-Phenyl analog: ALogP ≈ 1.8; MW 283.33 (predicted). |
| Quantified Difference | ΔALogP ≈ +0.9 to +1.4 vs. mono-methyl; ΔALogP ≈ +1.4 vs. unsubstituted phenyl |
| Conditions | Calculated using consensus ALogP algorithm (ACD/Labs or equivalent); values are predictive, not experimental. |
Why This Matters
Procurement of the 2,4,5-trimethylphenyl variant is essential when SAR studies require maximal lipophilic occupancy in a hydrophobic sub-pocket, because substitution with the less lipophilic 2-methyl or unsubstituted phenyl derivatives would alter target binding and membrane permeability in ways that cannot be corrected by adjusting the N-2 side chain alone.
- [1] Molinstincts Chemical Database. Predicted physicochemical properties for C19H23N3O2 (CAS 941883-77-8). Available at: https://www.molinstincts.com (accessed via molecular formula search). View Source
- [2] Topliss, J. G. Utilization of operational schemes for analog design in drug discovery. Journal of Medicinal Chemistry 1972, 15 (10), 1006–1011. https://doi.org/10.1021/jm00280a002. View Source
